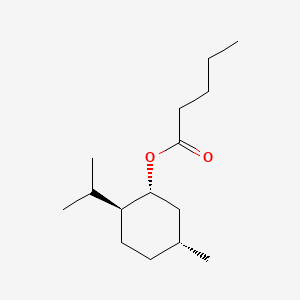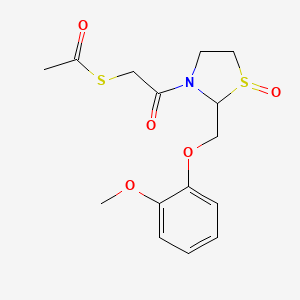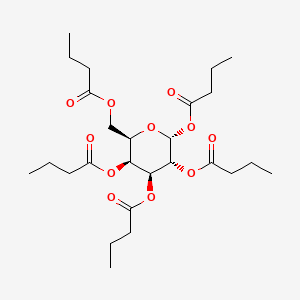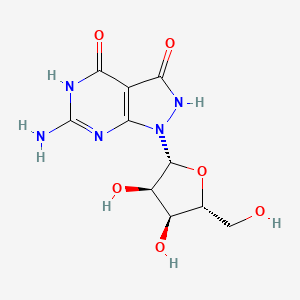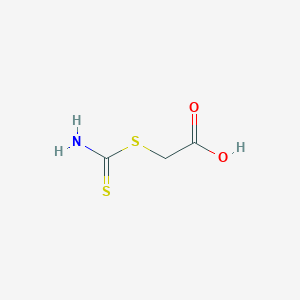
Thiocarbamoylthioacetic acid
Overview
Description
Thiocarbamoylthioacetic acid is a compound with the chemical formula R₂NC(X)YCH₂C(O)OH, where X and Y are sulfur atoms. This compound is known for its role as a plant growth regulator and its ability to enhance the biocidal activity of triorganotin entities when the carboxylato anion is covalently bonded to the triorganotin cation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiocarbamoylthioacetic acid can be synthesized through the reaction of dithiocarbaminates with monochloroacetic acid. The reaction typically involves heating the reactants in a polar solvent, resulting in the formation of this compound . Another method involves the acylation of thiols (thiolation) to produce thioesters and thioacids .
Industrial Production Methods
Industrial production of this compound often involves the use of concentrated hydrochloric acid to cyclize the synthesized acids into corresponding thiazolidones . This method is preferred due to its efficiency and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Thiocarbamoylthioacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert this compound into thiols.
Substitution: The compound can participate in substitution reactions, where the thiocarbamoylthio group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted this compound derivatives. These products have various applications in organic synthesis and industrial processes .
Scientific Research Applications
Thiocarbamoylthioacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thioesters and thioacids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of thiocarbamoylthioacetic acid involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, as a plant growth regulator, it may interact with plant hormones or signaling pathways to promote growth and development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiocarbamoylthioacetic acid include:
Dithiocarbaminates: These compounds are used as reagents for metal cations and have similar chemical properties.
Thioesters: Thioesters are synthesized through similar thiolation reactions and have comparable applications in organic synthesis.
Uniqueness
This compound is unique due to its dual role as a plant growth regulator and a biocidal activity enhancer. Its ability to form stable complexes with triorganotin entities sets it apart from other similar compounds .
Properties
IUPAC Name |
2-carbamothioylsulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2S2/c4-3(7)8-1-2(5)6/h1H2,(H2,4,7)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMZHKOZDQLZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579850 | |
| Record name | (Carbamothioylsulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29596-83-6 | |
| Record name | Thiocarbamoylthioacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029596836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Carbamothioylsulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOCARBAMOYLTHIOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZYT4XE64L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





